molecular formula C17H14BrN3 B6347260 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1226780-88-6

4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347260
CAS No.: 1226780-88-6
M. Wt: 340.2 g/mol
InChI Key: DPJOXDQSGRMTMG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with bromophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate bromophenyl and methylphenyl precursors with a pyrimidine core. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(4-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness: 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methoxy analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJOXDQSGRMTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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